(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Overview
Description
VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 ubiquitin ligase and a 21-atom-length linker. This compound incorporates the VH032-based von Hippel-Lindau (VHL) ligand and a 5-unit polyethylene glycol (PEG) linker. It is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-PEG5-C6-Cl involves the conjugation of the VH032-based VHL ligand with a 5-unit PEG linker and a halogen group. The preparation of the VHL ligand, VH032, typically involves a five-step synthetic route. This includes the protection of the benzylic amine, C-H arylation of 4-methylthiazole, and subsequent deprotection and amidation steps .
Industrial Production Methods
Industrial production methods for VH032-PEG5-C6-Cl are not well-documented in the public domain. the synthesis likely follows similar routes as laboratory-scale synthesis, with optimizations for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
VH032-PEG5-C6-Cl undergoes various chemical reactions, including:
Substitution Reactions: The halogen group in the linker can participate in nucleophilic substitution reactions.
Amidation Reactions: Formation of amide bonds during the synthesis of the VHL ligand.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(OAc)2, Pd-PEPPSI-IPr), N-Boc-L-4-hydroxyproline, and various solvents like DMSO and ethanol.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures.
Major Products
The major product formed from these reactions is the VH032-PEG5-C6-Cl conjugate, which is used in targeted protein degradation studies .
Scientific Research Applications
VH032-PEG5-C6-Cl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.
Industry: Utilized in research and development for creating new therapeutic agents
Mechanism of Action
VH032-PEG5-C6-Cl functions by recruiting the VHL E3 ubiquitin ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The compound binds to the VHL ligand and the target protein, forming a ternary complex that facilitates the ubiquitination process .
Comparison with Similar Compounds
Similar Compounds
VH032: A functionalized VHL ligand used in the synthesis of PROTACs.
VH032-amine: A derivative of VH032 with an amine functional handle for conjugation to linkers and target protein ligands.
Uniqueness
VH032-PEG5-C6-Cl is unique due to its specific linker length and halogen group, which provide distinct properties for targeted protein degradation. Its ability to induce the degradation of GFP-HaloTag7 in cell-based assays highlights its effectiveness in research applications .
Properties
Molecular Formula |
C38H59ClN4O9S |
---|---|
Molecular Weight |
783.4 g/mol |
IUPAC Name |
(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-40-28)30-11-9-29(10-12-30)24-43-25-31(44)23-32(43)36(46)42-37(47)35(38(2,3)4)41-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,41,45)(H,42,46,47)/t31-,32+,35-/m1/s1 |
InChI Key |
XWSLAICADDJNNG-MEEYNGGZSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3C[C@@H](C[C@H]3C(=O)NC(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3CC(CC3C(=O)NC(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O |
Origin of Product |
United States |
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